molecular formula C12H14O2 B12544139 (3S)-3-(2-Methoxyphenyl)cyclopentan-1-one CAS No. 155325-48-7

(3S)-3-(2-Methoxyphenyl)cyclopentan-1-one

Cat. No.: B12544139
CAS No.: 155325-48-7
M. Wt: 190.24 g/mol
InChI Key: MOUCCUJQVSNBQT-VIFPVBQESA-N
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Description

(3S)-3-(2-Methoxyphenyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 2-methoxyphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2-Methoxyphenyl)cyclopentan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 2-methoxybenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between cyclopentanone and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2-Methoxyphenyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

(3S)-3-(2-Methoxyphenyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-(2-Methoxyphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(2-Hydroxyphenyl)cyclopentan-1-one: Similar structure with a hydroxy group instead of a methoxy group.

    (3S)-3-(2-Methylphenyl)cyclopentan-1-one: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

(3S)-3-(2-Methoxyphenyl)cyclopentan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

155325-48-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(3S)-3-(2-methoxyphenyl)cyclopentan-1-one

InChI

InChI=1S/C12H14O2/c1-14-12-5-3-2-4-11(12)9-6-7-10(13)8-9/h2-5,9H,6-8H2,1H3/t9-/m0/s1

InChI Key

MOUCCUJQVSNBQT-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CCC(=O)C2

Canonical SMILES

COC1=CC=CC=C1C2CCC(=O)C2

Origin of Product

United States

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